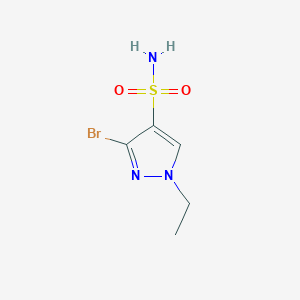![molecular formula C19H23F3N4O2 B2518797 N-[4-(4-isopropylanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 956543-83-2](/img/structure/B2518797.png)
N-[4-(4-isopropylanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-isopropylanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a sophisticated chemical compound known for its unique properties and diverse applications in scientific research and industry. Its complex structure comprises aniline and pyrazole derivatives, making it a significant compound for various advanced studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-[4-(4-isopropylanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide generally involves multiple steps of organic reactions including the formation of intermediates such as 4-(4-isopropylanilino)-4-oxobutyl and 1-methyl-3-(trifluoromethyl)-1H-pyrazole. Typical reaction conditions may include the use of specific solvents, temperature controls, and catalysts to drive the reactions to completion efficiently.
Industrial Production Methods: : Industrial production scales up the synthesis processes with optimized conditions to ensure high yield and purity. Techniques such as batch and continuous flow synthesis are employed, with a keen focus on maintaining environmental and safety standards.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound may undergo oxidation reactions, particularly at the aniline or pyrazole moieties, resulting in derivatives with altered oxidation states.
Reduction: : Reductive conditions might reduce the carbonyl group, modifying the compound into various alcohol or alkane derivatives.
Substitution: : N-[4-(4-isopropylanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is susceptible to nucleophilic and electrophilic substitution reactions, which can replace functional groups to generate new analogs.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: : Conditions may vary from acidic to basic, with reagents like halogens, alkyl halides, or various electrophiles/nucleophiles.
Major Products Formed
Oxidized or reduced derivatives
Various substituted analogs depending on the reagents used and reaction conditions applied.
Scientific Research Applications
Chemistry: : Utilized in the study of reaction mechanisms, structural analyses, and synthesis of new compounds for various chemical applications. Biology : The compound's derivatives are explored for biological activities such as enzyme inhibition, cellular signaling modulation, and potential therapeutic effects. Medicine : Research into its analogs aims to develop novel pharmaceuticals with enhanced efficacy and reduced side effects. Industry : It finds applications in manufacturing advanced materials, coatings, and as a precursor for other industrially relevant chemicals.
Mechanism of Action
Mechanism of Effects: : The specific molecular targets and pathways by which N-[4-(4-isopropylanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide operates are subject to ongoing research. Its activity often involves binding to target proteins, altering their function, or inhibiting specific enzymatic processes.
Comparison with Similar Compounds
When compared with similar compounds such as other pyrazole derivatives or aniline-based molecules, N-[4-(4-isopropylanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups, providing a distinct balance of stability, reactivity, and biological activity. Some related compounds include:
1-(4-isopropylanilino)-3-(trifluoromethyl)-1H-pyrazole
4-(4-isopropylanilino)butan-2-one
Conclusion
This compound is a remarkable compound with versatile applications across various fields of science and industry
Properties
IUPAC Name |
1-methyl-N-[4-oxo-4-(4-propan-2-ylanilino)butyl]-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O2/c1-12(2)13-6-8-14(9-7-13)24-16(27)5-4-10-23-18(28)15-11-26(3)25-17(15)19(20,21)22/h6-9,11-12H,4-5,10H2,1-3H3,(H,23,28)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDZDHYSODIGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCNC(=O)C2=CN(N=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-tert-butylbenzamide](/img/structure/B2518714.png)
![8-(2-aminophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518716.png)
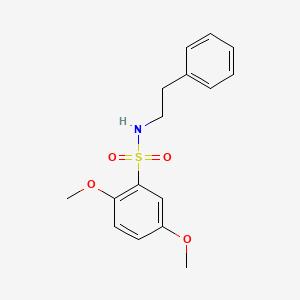
![5-(4-{[(6-Phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2518718.png)
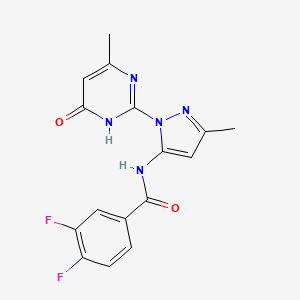
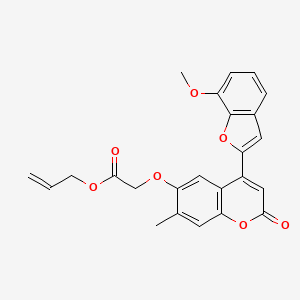
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2518722.png)
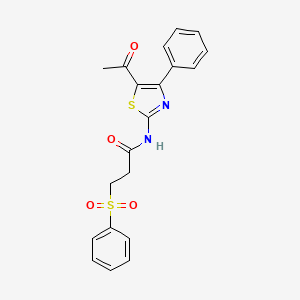

![8-(4-ethylbenzoyl)-9-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2518733.png)
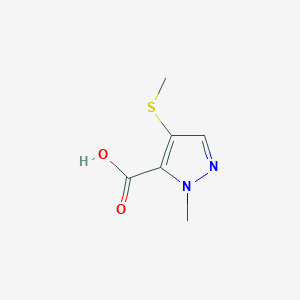
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2518735.png)

